2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-cyanobenzoate
Description
Properties
IUPAC Name |
(2-piperidin-1-yl-1,3-benzothiazol-6-yl) 4-cyanobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c21-13-14-4-6-15(7-5-14)19(24)25-16-8-9-17-18(12-16)26-20(22-17)23-10-2-1-3-11-23/h4-9,12H,1-3,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBFNLRJGQDNGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-cyanobenzoate typically involves the coupling of substituted 2-amino benzothiazoles with 4-cyanobenzoic acid derivatives. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-cyanobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine or benzothiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the benzothiazole ring, while substitution reactions can introduce new functional groups into the piperidine or benzothiazole moieties .
Scientific Research Applications
2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-cyanobenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-cyanobenzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Features
The benzo[d]thiazole scaffold is a common feature in the compounds listed below. Key differences arise in substituent groups and their positions:
Key Observations :
- The target compound’s piperidin-1-yl group at position 2 distinguishes it from analogs in , which feature thioether-linked amides. Piperidine, a six-membered amine ring, may enhance solubility compared to bulkier aromatic substituents in 7q–7t .
- The 4-cyanobenzoate ester at position 6 contrasts with the 2-methoxybenzamide group in 7q–7t.
Physicochemical Properties
Available data for analogs ():
| Compound | Yield (%) | Purity (%) | Melting Point (°C) |
|---|---|---|---|
| 7q | 70 | 90.0 | 177.9–180.8 |
| 7r | 77 | 90.0 | 166.5–168.1 |
| 7s | 70 | 90.0 | 169.2–171.8 |
| 7t | 68 | 92.0 | 237.7–239.1 |
- The target compound’s ester group might result in a lower melting point compared to 7q–7t, as esters typically engage in weaker intermolecular interactions than amides. However, the piperidinyl group’s basicity could counterbalance this by forming salts, enhancing crystallinity .
- Yields for the analogs range from 68–77%, suggesting moderate synthetic efficiency. The target’s yield and purity remain uncharacterized in the provided evidence.
Q & A
Advanced Research Question
- Molecular docking : Software like AutoDock Vina to simulate interactions with targets (e.g., CSF-1R kinase or DNA topoisomerases) .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
For instance, docking studies on benzothiazole derivatives revealed hydrogen bonding with GyrB ATP-binding pockets, guiding analog design .
How can researchers validate the compound’s stability under physiological conditions?
Basic Research Question
- pH stability assays : Incubate in buffers (pH 4–9) and monitor degradation via HPLC .
- Plasma stability : Exposure to human plasma at 37°C, followed by LC-MS to detect metabolites .
- Thermal analysis : TGA/DSC to assess decomposition temperatures and crystalline stability .
What analytical techniques are critical for resolving structural ambiguities in derivatives?
Advanced Research Question
- X-ray crystallography : Resolve absolute configuration, as done for pyrrole-2-carboxamide GyrB inhibitors .
- 2D NMR (COSY, HSQC) : Assign proton and carbon signals in complex regiochemistry cases (e.g., distinguishing C-4 vs. C-6 substitution) .
- HRMS-ESI : Confirm molecular formula with <5 ppm mass accuracy .
How does the compound’s pharmacokinetic profile influence experimental design?
Advanced Research Question
Key parameters include:
- LogP values : Predicted via HPLC retention times; impacts blood-brain barrier penetration .
- CYP450 metabolism : Screen using liver microsomes to identify major metabolites .
- Plasma protein binding : Equilibrium dialysis to assess free fraction available for activity .
These data guide dosing regimens in in vivo models (e.g., xenograft mice) .
What strategies mitigate off-target effects in mechanistic studies?
Advanced Research Question
- CRISPR/Cas9 knockouts : Validate target specificity by comparing wild-type vs. gene-edited cells .
- Selectivity profiling : Kinase inhibition panels (e.g., Eurofins KinaseProfiler) to identify off-target kinases .
- Proteomic profiling : SILAC-based mass spectrometry to quantify protein expression changes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
